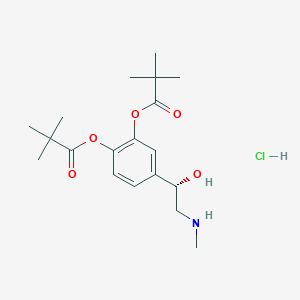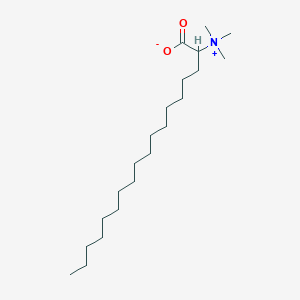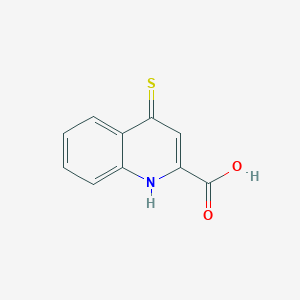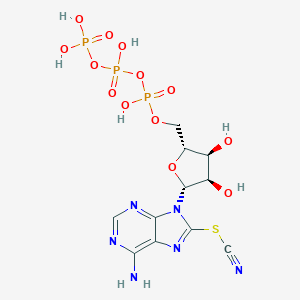
8-Thiocyano-adenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thiocyano-adenosine triphosphate (8-thio-ATP) is a modified form of adenosine triphosphate (ATP) that has a sulfur atom in place of the oxygen atom at the 8th position of the purine ring. This modification alters the properties of ATP and makes it an important tool for studying the biochemical and physiological processes that depend on ATP.
Mecanismo De Acción
The mechanism of action of 8-Thiocyano-adenosine triphosphate involves the formation of a covalent bond between the sulfur atom of 8-Thiocyano-adenosine triphosphate and the active site of the target enzyme. This covalent bond disrupts the normal enzymatic activity and leads to inhibition of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Thiocyano-adenosine triphosphate are dependent on the specific enzyme that is targeted. For example, inhibition of kinases can lead to the disruption of signaling pathways that are involved in cell growth and proliferation. Inhibition of ATPases can lead to the disruption of ion transport and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Thiocyano-adenosine triphosphate in lab experiments include its high potency and selectivity for ATP-dependent enzymes. This allows for precise modulation of enzymatic activity and investigation of specific biochemical pathways. However, the use of 8-Thiocyano-adenosine triphosphate can also have limitations, such as potential off-target effects and toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 8-Thiocyano-adenosine triphosphate. One area of interest is the development of more potent and selective inhibitors of specific ATP-dependent enzymes. Another area of interest is the use of 8-Thiocyano-adenosine triphosphate in vivo to investigate the role of specific enzymes in physiological processes. Additionally, the use of 8-Thiocyano-adenosine triphosphate in drug discovery and development may have potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-Thiocyano-adenosine triphosphate involves the substitution of the oxygen atom at the 8th position of ATP with a sulfur atom. This can be achieved by reacting ATP with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The resulting 8-Thiocyano-adenosine triphosphate can be purified by chromatography and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
8-Thiocyano-adenosine triphosphate has been used in a variety of scientific research applications, particularly in the field of enzymology. It is a potent inhibitor of many ATP-dependent enzymes such as kinases, phosphatases, and ATPases. By selectively inhibiting these enzymes, 8-Thiocyano-adenosine triphosphate can be used to probe their biochemical functions and mechanisms of action.
Propiedades
Número CAS |
139041-17-1 |
|---|---|
Nombre del producto |
8-Thiocyano-adenosine triphosphate |
Fórmula molecular |
C11H15N6O13P3S |
Peso molecular |
564.26 g/mol |
Nombre IUPAC |
[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-8-yl] thiocyanate |
InChI |
InChI=1S/C11H15N6O13P3S/c12-2-34-11-16-5-8(13)14-3-15-9(5)17(11)10-7(19)6(18)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,18-19H,1H2,(H,23,24)(H,25,26)(H2,13,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
FTOLYLJDISCXPB-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)SC#N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Sinónimos |
8-thiocyano-adenosine triphosphate 8-thiocyano-ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



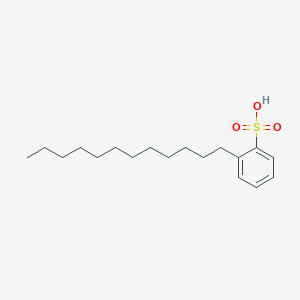
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)

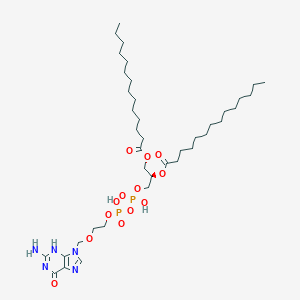
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)


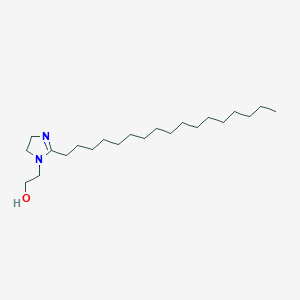


![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
